Tetrakis(acetoxymercuri)methane
Description
Properties
IUPAC Name |
acetyloxy-[tris(acetyloxymercurio)methyl]mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKDCOYEVSHMN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Hg4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179867 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25201-30-3 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAKIS(ACETOXYMERCURI)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Tetrakis(acetoxymercuri)methane
Two primary methods have been established for the synthesis of this compound, reflecting different historical and chemical approaches to its formation.
One of the classical methods for preparing this compound involves the use of "Hofmann's base". This ill-defined, yellowish substance is the product of treating mercuric oxide with a base in ethanol. nih.gov While initially misidentified, it was later understood to be a polymeric mercurated compound. youtube.com
It was discovered that Hofmann's base dissolves in various carboxylic acids to yield colorless crystalline derivatives. nih.gov Specifically, when dissolved in acetic acid, the product is this compound. youtube.comresearchgate.netrsc.org This reaction represents a cleavage of the polymeric structure of Hofmann's base and the formation of the discrete, monomeric this compound molecule. The general reaction can be represented as:
Hofmann's Base (polymeric) + 4 CH₃COOH → C(HgO₂CCH₃)₄ + Water
This method is significant as it provided a route to crystalline, well-characterized derivatives from the previously enigmatic Hofmann's base.
Independent of the work involving Hofmann's base, an alternative and more direct synthesis was developed. This method utilizes a tetraborylmethane precursor, specifically tetrakis(dimethoxyboryl)methane (B91650), C(B(OCH₃)₂)₄. nih.gov
The reaction involves treating the tetraborylmethane with mercuric acetate (B1210297). In this process, the boryl groups are displaced by acetoxymercuri groups, leading to the formation of this compound. nih.gov The balanced chemical equation for this synthesis is:
C(B(OCH₃)₂)₄ + 4 Hg(O₂CCH₃)₂ → C(HgO₂CCH₃)₄ + 4 B(OCH₃)₂(O₂CCH₃)
This route offers a more defined and direct pathway to the target compound, starting from a well-characterized organoboron reagent.
Interactive Table 1: Synthetic Routes to this compound
| Route | Precursors | Reagents | Product | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Hofmann's Base Route | Hofmann's Base | Acetic Acid (CH₃COOH) | This compound | Dissolution and reaction of a polymeric base with a carboxylic acid yields the monomeric title compound. | nih.gov, youtube.com, researchgate.net, rsc.org |
| Tetraborylmethane Route | Tetrakis(dimethoxyboryl)methane | Mercuric Acetate (Hg(O₂CCH₃)₂) | This compound | Direct synthesis via displacement of boryl groups by acetoxymercuri groups. | nih.gov |
Chemical Reactivity and Derivatization Strategies
The four reactive mercury sites on this compound make it a versatile platform for further chemical modification.
The acetate ligands on this compound can be readily exchanged. While specific literature detailing the direct reaction with hydrohalic acids is sparse, the principle of ligand exchange on organomercury compounds is well-established. By treating a solution of this compound with a hydrohalic acid such as hydrochloric acid (HCl), it is possible to synthesize the corresponding halomercurimethane derivative, tetrakis(chloromercuri)methane, C(HgCl)₄. The reaction proceeds via the substitution of the acetate groups with chloride ions.
A significant challenge in using a polyfunctional molecule like this compound is controlling its reactivity to achieve selective modification at only one of the four mercury centers. A successful strategy for controlled monofunctionalization has been developed using ligand blocking. nih.govnih.gov
It has been demonstrated that by adding three equivalents of a blocking ligand, N,N-dimethyl-2-amino-ethanethiol hydrochloride, to this compound, three of the four mercury atoms are effectively blocked. nih.govnih.gov The thiol group of the ligand has a high affinity for mercury and forms a stable complex, rendering those three sites unreactive. This leaves a single mercury-acetate site available for reaction. This monofunctional reagent can then be used for specific labeling, for instance, reacting with the sulfur atom of thionucleosides like 6-thioguanosine (B559654) without causing intermolecular crosslinking. nih.govnih.gov
Interactive Table 2: Controlled Monofunctionalization
| Starting Material | Blocking Ligand | Equivalents of Ligand | Resulting Species | Application Example | Reference(s) |
|---|---|---|---|---|---|
| This compound | N,N-dimethyl-2-amino-ethanethiol hydrochloride | 3 | Monofunctional this compound derivative | Site-specific labeling of 6-thioguanosine and 4-thiouridine (B1664626) in tRNA. | nih.gov, nih.gov |
Participation in Transmetalation Reactions
Transmetalation reactions, which involve the transfer of ligands from one metal center to another, are a cornerstone of organometallic chemistry. While the broader transmetalation chemistry of this compound with other organometallic compounds is not extensively documented in the scientific literature, its reactivity with sulfur-containing compounds provides a clear example of a related process, where a mercury moiety is transferred to a sulfur atom.
This compound has been identified as a useful polymetallic reagent for labeling sulfur sites in polynucleotides and potentially for preparing heavy metal derivatives of proteins for X-ray crystallography. nih.govnih.gov It exhibits a strong affinity for sulfur, readily binding to the sulfur atom of molecules like 6-thioguanosine and the 4-thiouridine residue in tRNA. nih.govnih.gov
A notable characteristic of this reaction is the formation of a 4:1 complex between 6-thioguanosine and this compound. nih.gov The reactivity of the mercury atoms can be modulated. For instance, the addition of three equivalents of N,N-dimethyl-2-aminoethanethiol hydrochloride can effectively block three of the four mercury atoms. nih.gov This renders the compound monofunctional towards 6-thioguanosine, allowing for more controlled labeling. nih.gov This selective binding to sulfur sites without causing intermolecular crosslinking highlights its utility as a specific labeling agent. nih.govnih.gov
Table 1: Reactivity of this compound with Sulfur-Containing Biomolecules
| Reactant | Product/Complex | Observations | Reference(s) |
| 6-Thioguanosine | 4:1 complex with this compound | Strong binding to the sulfur atom. | nih.gov |
| 4-Thiouridine residue in E. coli tRNAVal | Binds to the sulfur residue | No intermolecular crosslinks are formed. | nih.govnih.gov |
| 6-Thioguanosine with modified this compound (in the presence of 3 equivalents of N,N-dimethyl-2-aminoethanethiol hydrochloride) | Monofunctional binding | Three mercury atoms are blocked, allowing for controlled, single-site binding. | nih.gov |
Role in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Heck, Suzuki, and Stille couplings, typically involve an organometallic reagent that undergoes transmetalation with a palladium complex.
Despite the presence of carbon-mercury bonds in this compound, a review of the available scientific literature provides limited to no specific examples of its direct participation as a key reagent in mainstream palladium-catalyzed cross-coupling reactions. While organomercury compounds, in general, have been used in some cross-coupling protocols, the specific application of this compound in this context does not appear to be a common or well-documented synthetic strategy. Therefore, its role in this area of catalysis remains largely unexplored or unreported in readily accessible research.
Structural Characterization and Bonding Analysis
X-ray Crystallographic Investigations
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Studies on Tetrakis(acetoxymercuri)methane and its derivatives have yielded critical data regarding its crystal packing, molecular shape, and the specifics of its covalent and coordination bonds. rsc.org
The crystal structure of this compound, with the chemical formula C(HgOCOCH₃)₄, has been successfully determined through X-ray diffraction analysis. rsc.org It was found to crystallize in the tetragonal space group P4₂/n. ukim.mk The dihydrate form of the compound, this compound dihydrate, has also been characterized. acs.org
Below is a table summarizing the crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C(HgOCOCH₃)₄ |
| Molar Mass | 1050.55 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4₂/n |
| Unit Cell Dimension (a) | 12.866(4) Å |
| Unit Cell Dimension (c) | 6.111(2) Å |
| Unit Cell Volume (V) | 1011.6 ų |
| Calculated Density (Dₓ) | 4.06 g/cm³ |
| Data sourced from Grdenić et al. (1974) ukim.mk |
The molecular geometry of this compound is centered around a quaternary carbon atom. ukim.mk The four mercury atoms are bonded to this central carbon, creating a compact structure. pnas.org The arrangement of the four mercury atoms around the central carbon atom is tetrahedral. ukim.mk
Each mercury atom is, in turn, bonded to an oxygen atom of an acetate (B1210297) group. The geometry at the mercury atoms is nearly collinear, with the C-Hg-O bond angle approaching 180°. ukim.mk In addition to the primary covalent bond with the carboxyl oxygen, the mercury atom interacts with the second oxygen atom of the same carboxyl group at a longer distance. ukim.mk This leads to a characteristic coordination environment for the mercury atoms. In related polymeric tetramercurated methane (B114726) derivatives, the effective coordination of the mercury atoms has been described as 2+3. researchgate.net
The bonds between the central carbon atom and the four mercury atoms are a defining feature of this compound. X-ray crystallographic analysis has allowed for the precise measurement of these bond lengths. At the time of one of the initial structural reports, the C-Hg bond lengths were determined to be in the range of 2.03 to 2.07 Å. ukim.mk The tetrahedral angles formed by the Hg-C-Hg bonds range from 106° to 112°, which is a slight deviation from the ideal tetrahedral angle of 109.5°. ukim.mk
Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer complementary information about the molecule's behavior and bonding in various states.
This compound has been utilized as a polymetallic labeling reagent, particularly for sulfur sites in biomolecules like nucleic acids. pnas.orgnih.gov Spectrophotometry has been a key technique to study these binding interactions. For instance, the binding of this compound to the sulfur atom of 6-thioguanosine (B559654) and the 4-thiouridine (B1664626) residue in E. coli tRNAVal has been monitored spectroscopically. pnas.orgnih.gov
Studies have shown that a 4:1 complex can be formed between 6-thioguanosine and the compound. nih.gov A significant finding from these spectrophotometric binding studies is that the reactivity of the four mercury atoms can be controlled. By adding a specific number of equivalents of a thiol-containing compound, such as N,N-dimethyl-2-aminoethanethiol, it is possible to block three of the four mercury atoms. This renders the this compound effectively monofunctional in its binding to molecules like 6-thioguanosine. pnas.orgnih.gov This controlled reactivity is crucial for its application as a specific labeling agent, preventing unwanted crosslinking between molecules. pnas.org
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, which are directly related to the strengths and types of chemical bonds present. elsevier.comyoutube.com While specific, detailed IR and Raman spectra for this compound are not extensively discussed in the provided search results, analysis of related organomercury compounds provides insight into the expected spectral features.
For a series of di(alkylthio)mercury(II) compounds, IR and Raman spectra have been used to identify the fundamental vibrations. rsc.org The S-Hg-S stretching frequencies, which are indicative of the mercury-ligand bond strength, were identified in the range of 200–371 cm⁻¹. rsc.org The spectral data for these compounds were consistent with a linear S-Hg-S geometry, reflecting the common two-coordination of mercury. rsc.org Such spectroscopic techniques are valuable for distinguishing between different structural isomers, such as cis and trans isomers in inorganic complexes, as the number of observed IR or Raman bands is related to the molecule's symmetry. youtube.com Force field studies have also been conducted on tetrakis(anionomercuri)methanes using infrared and Raman spectroscopy to further understand their vibrational properties. acs.org
Nuclear Magnetic Resonance (NMR) Studies in Organomercury Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure of organomercury compounds like this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹⁹Hg NMR spectra provides detailed information about the molecular framework and the electronic environment of the nuclei.
For this compound, C(HgO₂CCH₃)₄, the high degree of symmetry in the molecule is expected to simplify its NMR spectra significantly. The four acetoxymercuri groups are chemically equivalent. Consequently, the ¹H NMR spectrum should feature a single, sharp resonance corresponding to the twelve equivalent methyl protons of the acetate groups.
Similarly, the proton-decoupled ¹³C NMR spectrum would be expected to show two distinct signals: one for the four equivalent methyl carbons and another for the four equivalent carbonyl carbons of the acetate ligands. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms. The carbonyl carbon, being double-bonded to one oxygen and single-bonded to another, would appear further downfield compared to the methyl carbon.
The isotope ¹⁹⁹Hg, with a nuclear spin of 1/2, is an invaluable probe for directly studying the mercury centers. ¹⁹⁹Hg NMR spectroscopy on mercurimethanes of the general formula CH₄₋ₙ(HgX)ₙ has shown that the chemical shifts, δ(¹⁹⁹Hg), are sensitive to the number of mercury atoms (n) and the nature of the ligand (X). Generally, the shielding of the mercury nucleus decreases as 'n' increases. While specific NMR data for this compound is not detailed in readily available literature, the principles of NMR applied to its symmetrical structure allow for a confident prediction of its spectral features.
Intramolecular and Intermolecular Interactions
The solid-state structure of this compound is significantly influenced by a network of weak interactions, including mercurophilic attractions and secondary bonding, which dictate the coordination environment of the mercury atoms.
Investigation of Mercurophilic Interactions
Mercurophilic interactions are closed-shell attractions between mercury(II) ions, analogous to the well-documented aurophilic interactions in gold compounds. The existence and strength of these interactions are typically inferred from intramolecular and intermolecular Hg···Hg distances in the crystal lattice, as determined by X-ray crystallography chemicalbook.com.
In the crystal structure of this compound, the four mercury atoms are held in close proximity by the central carbon atom. Analysis of related mercurimethane molecules has established that the intramolecular Hg···Hg distances fall within a specific range.
| Interaction Type | Compound Class | Distance (Å) |
| Intramolecular Hg···Hg | Mercurimethanes | 3.25–3.393 |
This interactive table summarizes the range of intramolecular mercury-mercury distances observed in mercurimethane compounds.
This range is notably shorter than the sum of the van der Waals radii of two mercury atoms (approximately 3.4–3.5 Å), suggesting a degree of attractive interaction between the mercury centers. These "forced" contacts, dictated by the geometry of the C(Hg)₄ core, are a key feature of the molecule's structural chemistry and are considered evidence of mercurophilic interactions.
Influence of Secondary Bonds on Mercury Coordination
Beyond the primary covalent bonds (Hg-C and Hg-O), the coordination sphere of each mercury atom in this compound is expanded by secondary bonds. These are weaker, longer-range interactions, primarily between the mercury atom and the carbonyl oxygen of the acetate ligand.
X-ray structure analysis of this compound and its derivatives reveals that while the primary coordination around each mercury atom is essentially linear, defined by the C-Hg-O covalent bonds, the effective coordination is greater due to these secondary interactions wikipedia.org. In related polymeric tetramercurated methane structures, the effective coordination of mercury is described as 2+3 wikipedia.org.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules, providing insights into orbital energies, electron distribution, and molecular properties. For tetrakis(acetoxymercuri)methane, such calculations would be crucial for understanding its stability and reactivity.
Key Objectives of Quantum Chemical Calculations:
Molecular Orbital (MO) Analysis: Determining the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is essential. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. In a complex like this compound, the HOMO is likely associated with the C-Hg bonds or the oxygen lone pairs of the acetate (B1210297) groups, while the LUMO may be centered on the mercury atoms.
Electron Density Distribution: Mapping the electron density would reveal the charge distribution across the molecule, highlighting the polarity of the C-Hg and Hg-O bonds. This is critical for understanding the electrostatic potential and predicting sites susceptible to nucleophilic or electrophilic attack.
Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as UV-Vis absorption spectra, which are related to electronic transitions between molecular orbitals. Comparing these theoretical predictions with experimental spectra can validate the computational model.
While specific quantum chemical studies on this compound are scarce, research on other organomercury compounds demonstrates the utility of these methods. For instance, computational studies on methylmercury (B97897) have been used to understand its decomposition pathways and interaction with biological molecules berscience.org. Similar approaches applied to this compound would provide a deeper understanding of its electronic landscape.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying large, heavy-element-containing systems like this compound.
DFT calculations could be applied to investigate various aspects of this compound:
Geometric Optimization: DFT methods can accurately predict the three-dimensional structure of the molecule, including bond lengths and angles. For this compound, this would involve optimizing the tetrahedral arrangement of the four mercury atoms around the central carbon and the coordination of the acetate ligands.
Vibrational Frequencies: Calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Specific vibrational modes, such as the C-Hg stretching frequencies, are particularly informative about the strength of these bonds.
Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as enthalpy of formation and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound.
Although direct DFT studies on this compound are not prominent, DFT has been successfully used to study the structural and bonding properties of various transition metal complexes and organometallic compounds nih.govresearchgate.netresearchgate.net. These studies provide a blueprint for how DFT could unravel the properties of this polymetallic mercury compound. For example, DFT analysis of bond angles and bonding orbitals in a series of diarylhalonium compounds has provided insights into the influence of the central atom and its substituents on the molecular geometry researchgate.net.
Computational Modeling of Reaction Mechanisms and Energetics
Understanding the reaction mechanisms of this compound is key to its application, for instance, in the labeling of sulfur-containing biomolecules researchgate.net. Computational modeling can provide a step-by-step view of these reactions, including the identification of transition states and the calculation of activation energies.
Potential Applications in Reaction Modeling:
Ligand Exchange Reactions: The reaction of this compound with thiols involves the displacement of acetate ligands. Computational modeling could elucidate the mechanism of this exchange, determining whether it proceeds through an associative or dissociative pathway.
Formation Mechanism: The synthesis of this compound from Hofmann's base and acetic acid is a complex process nih.gov. Computational studies could potentially model the key steps of this reaction, providing insight into the formation of the central C(Hg)₄ core.
Energetics of Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This allows for the determination of the reaction's feasibility and the identification of the rate-determining step.
Computational studies have been instrumental in resolving the reaction mechanisms of other organomercury compounds. For example, DFT calculations were used to elucidate the demethylation of methylmercury by the MerB enzyme, a key step in mercury detoxification berscience.org. This highlights the potential of computational modeling to unravel the chemical transformations of this compound.
Analysis of Bonding Paradigms in Polymetallic Organomercury Compounds
The bonding in polymetallic organomercury compounds like this compound is complex, involving not only covalent C-Hg bonds but also potential secondary interactions, such as mercuriophilic interactions (Hg···Hg).
Key Aspects of Bonding Analysis:
Nature of the C-Hg Bond: The bond between carbon and mercury is a key feature of organomercury compounds. Its strength and polarity are influenced by the other substituents on both the carbon and mercury atoms wikipedia.org. Theoretical methods can quantify the covalent and ionic character of these bonds.
Mercuriophilic Interactions: In polymetallic mercury compounds, attractive interactions between closed-shell mercury(II) centers can occur. These "mercuriophilic" interactions are a type of metallophilic interaction and can influence the molecular structure and stability. Computational analysis is essential to detect and quantify these weak interactions.
While a detailed bonding analysis of this compound using modern computational techniques is not readily found, reviews on the structural chemistry of organomercury compounds emphasize the importance of secondary interactions in determining their crystal structures core.ac.uk. Theoretical studies on simpler organomercury compounds provide a foundation for understanding the fundamental principles of bonding in this class of molecules.
Applications in Advanced Chemical Research
Reagent in Macromolecular Labeling for Structural Biology and Biochemistry
The unique structure of tetrakis(acetoxymercuri)methane, featuring four mercury atoms attached to a central carbon, makes it a valuable tool for introducing heavy atoms into biological macromolecules. pnas.org This labeling is crucial for various analytical techniques aimed at elucidating the three-dimensional structures and functions of these complex molecules.
Site-Specific Labeling of Sulfur Residues in Polynucleotides
This compound has demonstrated a strong affinity for sulfur atoms, enabling the specific labeling of sulfur-containing residues in polynucleotides. nih.govnih.gov Research has shown that it can bind to the 4-thiouridine (B1664626) residue in Escherichia coli tRNAVal and the sulfur atom of 6-thioguanosine (B559654). nih.govnih.gov This specificity allows for the targeted introduction of heavy mercury atoms at particular sites within a nucleic acid chain.
A notable aspect of this reagent is the ability to control its reactivity. By adding three equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride, three of the four mercury atoms can be effectively blocked. pnas.orgnih.govnih.gov This modification renders the this compound monofunctional, preventing undesirable intermolecular crosslinking between polynucleotide chains and ensuring a 1:1 binding ratio with the target sulfur residue. pnas.orgnih.gov This controlled labeling is essential for accurate structural analysis.
| Target Residue | Organism/Context | Binding Characteristics | Reference |
| 4-thiouridine | E. coli tRNAVal | Strong and selective binding without intermolecular crosslinking. | nih.govnih.govpnas.org |
| 6-thioguanosine | In vitro studies | Forms a complex; reactivity can be controlled to be monofunctional. | pnas.orgnih.govnih.gov |
Preparation of Heavy Atom Derivatives for X-ray Crystallography of Biomacromolecules
The high electron density of the four mercury atoms in this compound makes it an excellent reagent for preparing heavy atom derivatives of biomacromolecules for X-ray crystallography. nih.govnih.govpnas.org The introduction of these heavy atoms into a crystal of a biological molecule can significantly aid in solving the phase problem, a critical step in determining the molecule's three-dimensional structure. The compact structure of the reagent, with its 326 electrons within a sphere of approximately 3.5 Å radius, provides a significant scattering source. pnas.org
The nucleosomal core histone octamer is a fundamental component of chromatin, and understanding its structure is key to deciphering gene regulation. While direct derivatization of the histone octamer with this compound is a potential application, research has more broadly focused on the interaction of DNA with the histone octamer and the structural transitions of the DNA itself. For instance, studies have examined how the assembly of DNA onto the histone octamer facilitates the transition between different DNA conformations, such as the B-to-Z transition. nih.gov The histone octamer, composed of H2A, H2B, H3, and H4 histones, plays a crucial role in directing the assembly of the nucleosome core particle. nih.gov The ability to introduce heavy atoms could provide valuable phasing information for crystallographic studies of these complex assemblies.
The photosynthetic reaction center (PRC) is a complex assembly of proteins and pigments that captures light energy and converts it into chemical energy. researchgate.net Elucidating the precise arrangement of the chromophores within the PRC is essential for understanding this fundamental biological process. While the direct use of this compound on PRCs is not extensively documented, model systems have been developed to mimic the arrangement of chromophores in the natural system. These models, such as tris- and tetrakis-porphyrin arrays, help in studying photoinduced electron transfer processes over long distances. nih.gov The principles of heavy-atom derivatization are critical in obtaining high-resolution crystal structures of such large and complex biological machinery, which in turn informs the design of these artificial photosynthetic systems.
Contribution to Organic Synthesis Methodologies
Beyond its applications in biochemistry, this compound and related organomercury compounds have contributed to the development of methodologies in organic synthesis. americanelements.com
C-C Bond Formation Processes Mediated by Organomercury Reagents
Organomercury compounds have been utilized in a variety of organic transformations, including the formation of carbon-carbon (C-C) bonds. These reagents can participate in transmetalation reactions, where the organic group is transferred from mercury to another metal, which then facilitates the C-C bond formation. While the primary research focus for this compound has been on its use as a labeling agent, the broader class of organomercurials is recognized for its utility in synthetic organic chemistry. researchgate.net
Research into Catalytic Activities
A thorough review of available research indicates that this compound is not a commonly employed catalyst in organic synthesis. While organomercury compounds, in general, have been explored for their catalytic potential, specific evidence for this compound driving organic transformations in a catalytic cycle is not well-documented in publicly accessible scientific literature.
Exploration of Organomercury-Catalyzed Organic Transformations
The exploration of organomercury compounds as catalysts in organic synthesis has been a field of academic interest. These compounds can, in principle, participate in various catalytic cycles, including those involving transmetalation and insertion reactions. However, the focus of research on this compound has been overwhelmingly directed towards its utility as a stoichiometric reagent rather than a catalyst.
The primary documented application of this compound is as a polymetallic reagent for labeling sulfur sites in polynucleotides and for preparing heavy-metal derivatives of proteins for X-ray crystallography. Its multiple mercury atoms provide a high electron density, which is advantageous for phasing in crystallographic studies.
Table 1: Investigated Applications of this compound
| Application Area | Role of this compound | Key Research Finding |
| Biochemistry/Structural Biology | Labeling Agent | Binds to sulfur atoms in thiolated nucleosides. |
| Biochemistry/Structural Biology | Heavy-Atom Derivative Preparation | Used to introduce heavy atoms into proteins for X-ray crystallography. |
| Organic Synthesis | Reagent | No significant evidence found for its use as a catalyst in organic transformations. |
Due to the absence of substantial research detailing the catalytic applications of this compound in organic transformations, a detailed discussion on this topic cannot be provided. The scientific community has largely focused on its non-catalytic roles, leveraging its unique structure for advancements in other areas of chemical and biological sciences.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Mercury-Containing Carbons
The traditional synthesis of tetrakis(acetoxymercuri)methane involves the reaction of Hofmann's base with acetic acid. wikipedia.orgrsc.org An alternative route has also been demonstrated via the reaction of tetrakis(dimethoxyboryl)methane (B91650) with mercuric acetate (B1210297). wikipedia.org While effective, these methods lay the groundwork for the development of more versatile and potentially more efficient synthetic strategies.
Future research is anticipated to focus on:
Transmetallation Reactions: Exploring a wider range of organometallic precursors beyond organoboron compounds could provide new pathways to the C(Hg)₄ core. researchgate.net This could involve reacting readily available organotin, organosilicon, or organozinc compounds with mercury salts, potentially offering milder reaction conditions or improved yields.
Direct Functionalization: Investigating methods for the direct permercuration of methane (B114726) or its simple derivatives under controlled conditions could represent a significant synthetic advancement.
Analogue Synthesis: The synthesis of analogues with different carboxylate groups (e.g., trifluoroacetate) has been achieved by reacting Hofmann's base with the corresponding acid. rsc.orgresearchgate.net Future work could systematically expand this to a wide array of carboxylic acids, introducing new functionalities and tuning the solubility and reactivity of the resulting compounds. The synthesis of related structures, such as tetrakis(2-thienyl)methane, suggests that developing pathways to C(HgR)₄ compounds where R is not an acetate group is a viable and interesting direction. epa.gov
Table 1: Known Synthetic Routes for this compound
| Precursor 1 | Precursor 2 | Product | Reference |
|---|---|---|---|
| Hofmann's Base | Acetic Acid | This compound | wikipedia.orgrsc.org |
| C(B(OCH₃)₂)₄ | Mercuric Acetate | This compound | wikipedia.org |
Elucidation of Undiscovered Reactivity Patterns
The known reactivity of this compound is largely centered on its function as a polymetallic labeling agent, particularly for sulfur-containing biomolecules. nih.govnih.gov It readily binds to the sulfur atom of 6-thioguanosine (B559654) and the 4-thiouridine (B1664626) residue in tRNA. nih.govzendy.io A key finding is that its reactivity can be modulated; the addition of N,N-dimethyl-2-aminoethanethiol hydrochloride can block three of the four mercury atoms, rendering the compound monofunctional and preventing unwanted crosslinking. nih.govnih.govpnas.org
Emerging research avenues in its reactivity include:
Selective Functionalization: Developing methods to sequentially and selectively functionalize the four mercury atoms could transform the molecule from a simple labeling agent into a sophisticated molecular scaffold. This could involve using a series of blocking agents with different steric or electronic properties.
Catalytic Applications: The potential for the C(Hg)₄ core to act as a catalyst or pre-catalyst remains largely unexplored. The cluster of mercury atoms could facilitate multi-electron redox processes or act as a Lewis acidic center for activating substrates in organic reactions.
Reactions with Other Nucleophiles: While its affinity for sulfur is well-documented, a systematic investigation of its reactivity with a broader range of nucleophiles (e.g., selenols, phosphines, halides, and various nitrogen-based ligands) is needed. This would expand its utility in coordination chemistry and materials science.
Table 2: Observed Reactivity of this compound
| Reactant | Observation | Application | Reference |
|---|---|---|---|
| 6-Thioguanosine | Forms a 4:1 complex. | Labeling sulfur sites in nucleosides. | nih.govnih.gov |
| 4-Thiouridine in tRNA | Binds to the sulfur residue without crosslinking. | Labeling sulfur sites in polynucleotides. | nih.govzendy.io |
| N,N-dimethyl-2-aminoethanethiol | Blocks three of the four mercury atoms. | Renders the reagent monofunctional. | nih.govnih.govpnas.org |
Advancement of Analytical Techniques for Complex Organomercury Systems
The characterization of complex organomercury compounds like this compound relies on a combination of techniques, including elemental analysis and single-crystal X-ray diffraction for definitive structural elucidation. rsc.orgpnas.org However, analyzing these compounds in solution or in complex biological and environmental matrices requires more advanced and specialized analytical methods.
Future progress in this area will likely involve:
Hyphenated Techniques: The development and refinement of hyphenated techniques, such as high-performance liquid chromatography (HPLC) coupled with advanced detectors, are crucial. researchgate.netpensoft.net A novel approach combining HPLC with post-column oxidation and cold vapor atomic absorption spectroscopy (HPLC-PCO-CVAAS) has been shown to be a promising technique for the separation and quantification of various organomercury species. osti.gov Further development of interfaces for HPLC with inductively coupled plasma mass spectrometry (ICP-MS) could offer extremely low detection limits and isotopic information. nih.gov
Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could provide valuable information on the structure and stability of this compound and its derivatives in the gas phase.
Spectroscopic Methods: While NMR is complicated by mercury, advanced multinuclear NMR techniques could potentially probe the coordination environment of the mercury atoms in solution.
Table 3: Relevant Analytical Techniques for Organomercury Compounds
| Technique | Abbreviation | Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation of organomercury species. | researchgate.netpensoft.netosti.gov |
| Cold Vapor Atomic Absorption Spectrometry | CVAAS | Sensitive detection of mercury. | osti.govnih.gov |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Trace and ultra-trace element analysis. | pensoft.netnih.govolympianwatertesting.com |
| Atomic Fluorescence Spectrometry | AFS | Highly sensitive mercury detection. | nih.govolympianwatertesting.com |
Expansion of Research Applications in Supramolecular Chemistry
The tetrametallic core of this compound and its derivatives makes them highly attractive building blocks for supramolecular chemistry and crystal engineering. The ability of the mercury atoms to engage in coordination bonds and other secondary interactions can be harnessed to construct complex, higher-order architectures.
Future research is expected to explore:
Coordination Polymers and Frameworks: A derivative of Hofmann's base has been shown to form polymeric chains where tetramercurated methane units are interconnected by hydroxide (B78521) groups. researchgate.net This demonstrates the potential of the C(Hg)₄ scaffold to form one-, two-, or three-dimensional coordination polymers. By systematically varying the linking ligands between the mercury centers, novel metal-organic frameworks (MOFs) with tailored porosity, stability, and functionality could be designed.
Host-Guest Chemistry: The cavity formed by the four mercury atoms and their ligands could be exploited for host-guest chemistry, enabling the encapsulation and sensing of specific anions or small molecules.
Self-Assembled Structures: The use of ligands capable of forming directional intermolecular interactions, such as hydrogen bonds or halogen bonds, could guide the self-assembly of discrete supramolecular cages or complex polymeric structures in the solid state.
Predictive Computational Chemistry for New this compound Derivatives
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, guiding experimental efforts. While simple molecular mechanics models may struggle with heavy elements like mercury nih.gov, advanced quantum chemical methods are well-suited for these systems.
Future directions in the computational study of these compounds include:
High-Accuracy Modeling: The application of high-level computational methods, such as coupled-cluster theory (CCSD(T)), can provide "gold standard" accuracy for the geometric and electronic structures of new derivatives. mit.edu These calculations can reliably predict bond lengths, bond angles, vibrational frequencies, and reaction energies.
Screening of Derivatives: Machine learning models trained on data from these high-accuracy calculations can facilitate the high-throughput screening of virtual libraries of new this compound derivatives. mit.edu This would allow for the rapid prediction of properties for compounds with different carboxylate or other ligands, identifying promising candidates for synthesis.
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation barriers, and elucidate the mechanisms of the known and undiscovered reactions of this compound. This can provide a deeper understanding of its reactivity and guide the design of new chemical transformations.
Q & A
Q. What are the established methods for synthesizing Tetrakis(acetoxymercuri)methane (TAMM) in a laboratory setting?
TAMM is synthesized via two primary routes:
- Hofmann-Base Method : Reacting Hofmann’s "oxymercarbid" (a mercury-carbide complex) with acetic acid under controlled conditions. This method offers a direct pathway with moderate yields .
- Boron-Mediated Route : Using tetrakis(dimethoxyboryl)methane as a precursor, which reacts with mercury acetate. While this method is more complex, it provides high-purity TAMM for crystallographic applications . Key Considerations :
- Mercury toxicity requires inert atmosphere handling (e.g., nitrogen glovebox).
- Reaction stoichiometry must be tightly controlled to avoid side products like phenylmercury acetate .
Q. What spectroscopic and crystallographic techniques are critical for characterizing TAMM?
- X-Ray Diffraction (XRD) : Essential for confirming the tetrahedral Hg coordination around the central carbon atom. TAMM’s crystalline structure (m.p. 255–275°C) makes it suitable for single-crystal XRD .
- NMR Spectroscopy : Limited utility due to mercury’s quadrupolar relaxation, but NMR can resolve the acetate ligand environments .
- Elemental Analysis : Verifies stoichiometry (CHHgO) and purity (>95%) .
Q. What safety protocols are essential when handling TAMM given its mercury content?
- Containment : Use fume hoods and sealed systems to prevent Hg vapor release.
- PPE : Nitrile gloves, lab coats, and eye protection.
- Waste Disposal : Mercury-contaminated waste must be treated with sulfide solutions to precipitate HgS .
- Toxicity Data : LD values for related Hg compounds exceed 5,000 mg/kg (oral, rat), but chronic exposure risks necessitate stringent controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of TAMM across studies?
Discrepancies in melting points or reactivity often arise from:
- Synthetic Routes : Hofmann-Base-derived TAMM may contain residual acetic acid, altering thermal properties .
- Purity Assessment : Combine thermogravimetric analysis (TGA) with HPLC to detect impurities like methylmercury iodide .
- Crystallographic Variability : Polymorphs can form under different crystallization solvents (e.g., methanol vs. acetone) .
Q. What strategies optimize the use of TAMM as a heavy atom derivative in protein crystallography?
- Soaking Conditions : Use 1–5 mM TAMM in crystallization buffers for 12–24 hours to ensure Hg incorporation without denaturing proteins .
- Phasing Power : TAMM’s four Hg atoms enhance anomalous scattering, enabling multi-wavelength anomalous dispersion (MAD) phasing at synchrotron facilities .
- Competitive Binding : Co-soak with lighter metals (e.g., Zn) to resolve Hg occupancy ambiguities .
Q. What are the challenges in using TAMM as a precursor for mercury-containing coordination polymers?
- Ligand Substitution : TAMM’s acetate groups can be replaced with halides (Cl, Br, I) or pseudohalogens, but reaction kinetics vary. For example, iodine substitution requires excess HI and extended reaction times .
- Stability : Mercury-carbide bonds in TAMM derivatives are sensitive to moisture, necessitating anhydrous conditions during polymer synthesis .
- Applications : Resulting polymers show potential in mercury scavenging or catalytic frameworks but require post-synthetic stabilization (e.g., silica encapsulation) .
Q. How do different mercury coordination environments in TAMM derivatives affect their reactivity?
Substituting acetate with alternative ligands modifies reactivity:
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
